D3 Receptor Binding Affinity: Direct Comparison with Benchmark Antagonists SB-277011 and GSK598809
In a functional antagonist assay using human D3 receptor expressed in CHO cells ([35S]GTPγS binding), 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine exhibited a Ki of 50.1 nM [1]. In comparison, the well-characterized D3 antagonist SB-277011 demonstrates Ki values of 10.7-11.2 nM in similar human D3 binding assays . Another advanced antagonist, GSK598809, shows a pKi of 8.9 (Ki ≈ 1.26 nM) . This quantitative context places the target compound as a moderately potent D3 antagonist, suitable for applications where high picomolar potency is not required or where a differentiated potency window is desirable.
| Evidence Dimension | Binding Affinity (Ki) at Human Dopamine D3 Receptor |
|---|---|
| Target Compound Data | Ki = 50.1 nM |
| Comparator Or Baseline | SB-277011: Ki = 11.2 nM; GSK598809: Ki ≈ 1.26 nM |
| Quantified Difference | Target compound is ~4.5-fold less potent than SB-277011 and ~40-fold less potent than GSK598809 |
| Conditions | Antagonist activity measured by [35S]GTPγS binding assay in CHO cells expressing human D3 receptor |
Why This Matters
Understanding the precise potency tier allows researchers to select the appropriate tool compound: this molecule offers a distinct moderate-potency profile compared to high-affinity probes, which may be critical for dose-response studies or when targeting partial D3 modulation.
- [1] BindingDB. (n.d.). BDBM50414582 (ChEMBL564347): 6-chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine. Affinity data for human D3 and D2 receptors. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414582 View Source
